molecular formula C10H7ClN2O B2620672 6-Chloro-2-phenylpyridazin-3(2H)-one CAS No. 1698-57-3

6-Chloro-2-phenylpyridazin-3(2H)-one

Cat. No. B2620672
CAS RN: 1698-57-3
M. Wt: 206.63
InChI Key: GQMSKWMZVCPIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-phenylpyridazin-3(2H)-one, also known as CP-3, is an organic compound belonging to the group of pyridazinones. It is a heterocyclic compound, consisting of a pyridazine ring with a chlorine substituent at the 6-position, and a phenyl substituent at the 2-position. CP-3 has been studied for its potential applications in scientific research due to its interesting properties.

Scientific Research Applications

6-Chloro-2-phenylpyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and its inhibition by 6-Chloro-2-phenylpyridazin-3(2H)-one may be beneficial in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylpyridazin-3(2H)-one is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory molecules. Its anti-cancer properties are thought to be due to its ability to inhibit the growth of cancer cells, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-Chloro-2-phenylpyridazin-3(2H)-one has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to have a protective effect on the liver and kidneys, and it has been found to have a beneficial effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

6-Chloro-2-phenylpyridazin-3(2H)-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic, making it safe to use in experiments. However, it is relatively expensive, making it cost-prohibitive for some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research on 6-Chloro-2-phenylpyridazin-3(2H)-one. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another area of research is to investigate its potential therapeutic applications, such as its use in the treatment of inflammatory diseases and cancer. Finally, further research could be done to investigate its potential to be used as a drug delivery system for other therapeutic agents.

Synthesis Methods

6-Chloro-2-phenylpyridazin-3(2H)-one can be synthesized using a palladium-catalyzed reaction of 2-chloro-6-methylpyridazin-3(2H)-one with phenylmagnesium bromide. This reaction is carried out in a solvent such as dichloromethane, in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature, and the product is isolated by filtration, followed by recrystallization from ethanol.

properties

IUPAC Name

6-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMSKWMZVCPIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.